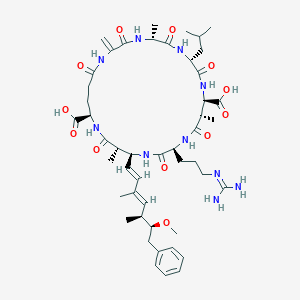

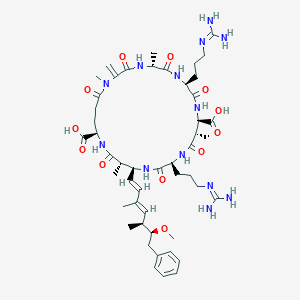

13-desmethyl spirolide C

Overview

Description

Synthesis Analysis

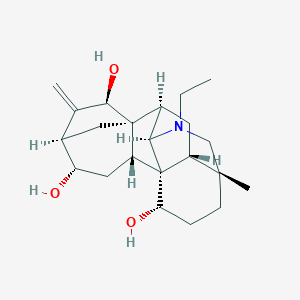

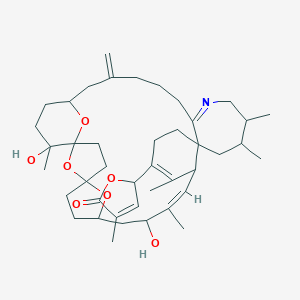

The synthesis of 13-desmethyl spirolide C's spirocyclic core has been achieved through a method involving an aza-Claisen rearrangement and an exo-selective Diels-Alder cycloaddition. This approach enables efficient construction of the compound’s challenging contiguous tertiary and quaternary stereocentres from inexpensive starting materials, providing a platform for the preparation of spirocyclic analogues for biological evaluation (Earl et al., 2023).

Molecular Structure Analysis

NMR data comparison and molecular modeling have been instrumental in deducing the relative configuration of 13-desmethyl spirolide C. Detailed analysis of NMR parameters and computational studies have provided insights into the conformational behavior of spirolides in solution, suggesting an equilibrium between possible conformers of the identified diastereoisomer (Ciminiello et al., 2009).

Chemical Reactions and Properties

The biosynthetic origins of 13-desmethyl spirolide C have been explored through supplementation of toxigenic dinoflagellate cultures with stable isotope-labeled precursors, revealing that most carbons of the macrocycle are polyketide-derived. This finding supports the notion that cyclic imine toxins like 13-desmethyl spirolide C are polyketides, providing insight into their biosynthetic pathways (Mackinnon et al., 2006).

Physical Properties Analysis

Spirolides, including 13-desmethyl spirolide C, are characterized by their cyclic imine function, which contributes to their "fast-acting" toxicity in traditional bioassays used for monitoring shellfish. The presence of a vicinal dimethyl group in the spirolides' seven-membered ring influences their resistance to hydrolysis, indicating a stereochemical interference that affects their physical properties (Hu et al., 2001).

Scientific Research Applications

Synthesis and Alzheimer's Disease Research

- 13-Desmethyl spirolide C demonstrates significant bioactivity against several biomarkers of Alzheimer's Disease, making its spirocyclic imine pharmacophore of synthetic interest. A study outlined an efficient synthesis approach from inexpensive materials, potentially aiding the development of Alzheimer's treatments (Earl et al., 2023).

Interaction with Acetylcholine Receptors

- This compound targets human muscarinic acetylcholine receptors (mAChRs), affecting calcium signals and binding in neuroblastoma cells. The findings suggest significant implications for human health, although no direct human intoxication has been linked yet (Wandscheer et al., 2010).

Neurotoxic Effects

- 13-Desmethyl spirolide C primarily interacts with nicotinic rather than muscarinic acetylcholine receptors. This interaction is crucial for understanding its neurotoxic effects, which may have implications for studying neurological disorders (Aráoz et al., 2015).

Biotransformation in Mollusks

- The enzymatic biotransformation of 13-desmethyl Spirolide C in mollusks like limpets and cockles has been demonstrated. This research provides insight into how marine organisms detoxify toxins (Rossignoli et al., 2022).

Structural Analysis

- Structural studies using mass spectrometry have been conducted to better understand the spirolides' characteristics, aiding in toxin identification and risk assessment (Sleno et al., 2004).

Alzheimer's Disease Treatment

- 13-Desmethyl spirolide C has been tested for its effects on Alzheimer's Disease markers, showing potential as a novel treatment approach. It crossed the blood-brain barrier and showed beneficial effects in a mouse model of Alzheimer's (Alonso et al., 2013).

Toxin Detection Methods

- High-throughput methods for detecting spirolides, including 13-desmethyl spirolide C, have been developed, providing tools for monitoring and risk assessment in marine environments (Rodríguez et al., 2013).

Neurodevelopmental Effects

- The compound's long-term exposure effects on human neuronal stem cells have been studied, revealing insights into neurodevelopment and the cholinergic system, which may have implications for neurodegenerative disorders (Boente-Juncal et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

The synthesis strategy of 13-desmethyl spirolide C not only establishes a more efficient stereoselective access to the spirocyclic core but also serves as a platform for convenient preparations of a range of spirocyclic analogues required for a comprehensive biological evaluation of this desirable pharmacophore .

properties

IUPAC Name |

2-[(10Z)-9,32-dihydroxy-10,13,19,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61NO7/c1-25-9-8-10-37-40(23-28(4)29(5)24-43-37)15-13-33(36-21-27(3)38(45)47-36)30(6)34(40)20-26(2)35(44)22-32-12-16-41(48-32)17-18-42(50-41)39(7,46)14-11-31(19-25)49-42/h20-21,28-29,31-32,34-36,44,46H,1,8-19,22-24H2,2-7H3/b26-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYUDVVIPSUDIG-QOMWVZHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC23CCC(=C(C2C=C(C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)C)C)C7C=C(C(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC23CCC(=C(C2/C=C(\C(CC4CCC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NCC1C)(C)O)O)/C)C)C7C=C(C(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-desmethyl spirolide C | |

CAS RN |

334974-07-1 | |

| Record name | 334974-07-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

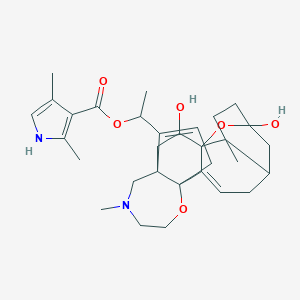

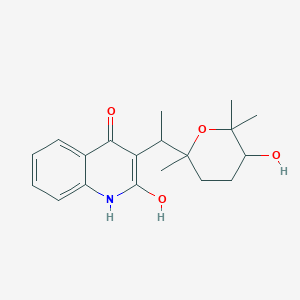

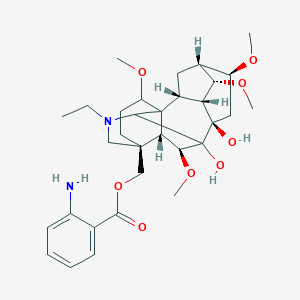

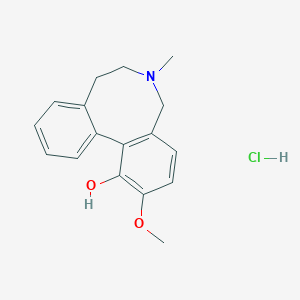

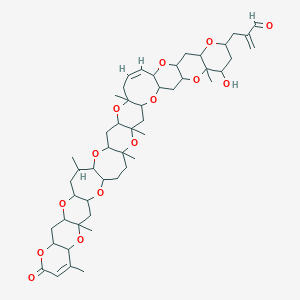

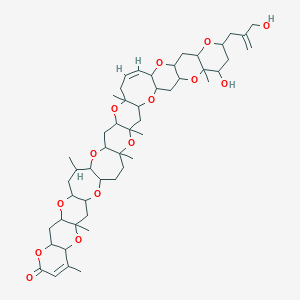

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of 13-desmethyl spirolide C?

A1: 13-desmethyl spirolide C acts as a potent antagonist of nicotinic acetylcholine receptors (nAChRs) [, , , , , ].

Q2: How does 13-desmethyl spirolide C interact with its target?

A2: 13-desmethyl spirolide C binds with high affinity to the acetylcholine binding site of nAChRs, competing with acetylcholine and inhibiting receptor activation [, ]. Structural studies suggest it wedges itself within the aromatic side chains of loops C and F on the receptor [].

Q3: Does 13-desmethyl spirolide C exhibit selectivity for specific nAChR subtypes?

A3: While it interacts with both muscular and neuronal nAChRs, 13-desmethyl spirolide C shows a slightly higher affinity for muscular and homopentameric α7 receptors compared to neuronal heteropentameric receptors [].

Q4: What are the downstream effects of 13-desmethyl spirolide C binding to nAChRs?

A4: Binding of 13-desmethyl spirolide C to nAChRs leads to inhibition of acetylcholine signaling. In neuronal cells, it can modulate intracellular calcium levels and potentially impact neuronal excitability [].

Q5: Does 13-desmethyl spirolide C interact with muscarinic acetylcholine receptors (mAChRs)?

A5: 13-desmethyl spirolide C shows weak interaction with mAChRs, with micromolar affinities, suggesting its toxicity is primarily mediated through nAChR antagonism [].

Q6: What is the molecular formula and weight of 13-desmethyl spirolide C?

A6: The molecular formula of 13-desmethyl spirolide C is C41H65NO8S and its molecular weight is 720.02 g/mol [, ].

Q7: What spectroscopic techniques are used to characterize 13-desmethyl spirolide C?

A7: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to characterize 13-desmethyl spirolide C. Specifically, 13C NMR has been used to elucidate its biosynthetic origins [], while LC-MS/MS is frequently employed for its detection and quantification in various matrices [, , , , , , ].

Q8: Is 13-desmethyl spirolide C stable in different solvents?

A8: 13-desmethyl spirolide C exhibits good stability in common solvents like methanol and acetonitrile, which are typically used for its extraction and analysis [, ].

Q9: How stable is 13-desmethyl spirolide C in environmental matrices?

A9: Studies have investigated the stability of 13-desmethyl spirolide C in seawater and sediment, providing insights into its persistence in the environment [].

Q10: Does 13-desmethyl spirolide C exhibit any known catalytic properties?

A10: There is no current scientific evidence suggesting 13-desmethyl spirolide C possesses catalytic properties. Its primary mode of action involves binding and inhibiting nAChRs rather than catalyzing chemical reactions.

Q11: Have computational methods been used to study 13-desmethyl spirolide C?

A11: Yes, molecular docking studies have been performed to model the interactions of 13-desmethyl spirolide C with different nAChR subtypes [, ]. These simulations help explain the observed selectivity differences and provide insights into the structural features important for binding.

Q12: How do structural modifications to 13-desmethyl spirolide C affect its activity?

A12: The presence of an additional methyl group on the tetrahydropyran ring significantly influences the pharmacological profile. For example, 13,19-didesmethyl spirolide C, lacking this methyl group, displays a different selectivity profile for nAChR subtypes compared to 13-desmethyl spirolide C []. Additionally, research on portimine, a related spirocyclic imine, suggests the 5-membered imine ring is crucial for its antifouling activity [].

Q13: Are there any synthetic analogues of 13-desmethyl spirolide C with improved pharmacological properties?

A13: Researchers are actively exploring the synthesis of 13-desmethyl spirolide C analogues and have successfully synthesized its bis-spiroacetal core [, ]. This ongoing research aims to develop analogues with improved potency, selectivity, and potentially even therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.